4-Fluoro-2-methoxybiphenyl CAS number and identifiers
4-Fluoro-2-methoxybiphenyl CAS number and identifiers
Title: Engineering Bioactive Architectures: A Technical Guide to 4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3) in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated biphenyl motifs is a cornerstone of rational drug design. 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) has emerged as a critical intermediate scaffolding element. By combining the metabolic stability conferred by a para-fluoro substituent with the steric and electronic tuning of an ortho-methoxy group, this molecule provides an ideal lipophilic core for active pharmaceutical ingredients (APIs).
This whitepaper provides a rigorous examination of the chemical identifiers, structural informatics, validated synthesis protocols, and downstream applications of 4-Fluoro-2-methoxybiphenyl, specifically focusing on its utility in antiviral drug development.
Chemical Identity & Structural Informatics
Accurate chemical identification is the prerequisite for reproducible research. 4-Fluoro-2-methoxybiphenyl is a functionalized biphenyl ether. The spatial arrangement of its substituents dictates its behavior in biological systems:
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Ortho-Methoxy Group: Induces a dihedral twist between the two phenyl rings due to steric hindrance, breaking molecular planarity. This three-dimensionality (higher fraction of sp3-like character) significantly improves aqueous solubility and reduces off-target intercalation.
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Para-Fluoro Group: Acts as a metabolic shield. The strong C-F bond resists cytochrome P450-mediated oxidation, thereby extending the pharmacokinetic half-life of downstream APIs.
Table 1: Core Chemical Identifiers
| Identifier Type | Value | Reference |
| IUPAC Name | 4-Fluoro-2-methoxy-1,1'-biphenyl | [1] |
| CAS Registry Number | 1214387-67-3 | [2] |
| Molecular Formula | C13H11FO | [3] |
| Molecular Weight | 202.22 g/mol | [2] |
| SMILES | COc1cc(F)ccc1-c2ccccc2 | [2] |
| MDL Number | MFCD14701857 | [1] |
Table 2: Physical & Analytical Properties
| Property | Expected Value | Analytical Significance |
| Appearance | White to off-white solid | Indicator of bulk purity. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Essential for cross-coupling solvent selection. |
| Exact Mass | 202.0794 Da | Target for High-Resolution Mass Spectrometry (HRMS). |
Synthesis Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To synthesize 4-Fluoro-2-methoxybiphenyl with high regioselectivity and yield (>95%), a Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures.
Experimental Protocol
Objective: Coupling of 1-bromo-4-fluoro-2-methoxybenzene with phenylboronic acid.
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Reagent Preparation & Degassing (Critical Step):
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Action: Dissolve 1.0 eq of 1-bromo-4-fluoro-2-methoxybenzene and 1.2 eq of phenylboronic acid in a 4:1 mixture of 1,4-Dioxane and water.
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Causality: The biphasic solvent system ensures the dissolution of both the organic substrates and the inorganic base.
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Action: Sparge the solution with Argon for 15 minutes.
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Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
-
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Catalyst Activation:
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Action: Add 2.0 eq of Potassium Carbonate (
) and 0.05 eq of to the mixture under an Argon counter-flow. -
Causality:
activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step. is chosen because the bidentate dppf ligand accelerates reductive elimination while preventing catalyst poisoning.
-
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Thermal Cycling & Reaction Tracking:
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Action: Heat the reaction mixture to 90°C for 4-6 hours.
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Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the aryl bromide spot is entirely consumed.
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Workup & Purification:
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Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over anhydrous
. -
Action: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc).
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Palladium-catalyzed Suzuki-Miyaura synthesis workflow for 4-Fluoro-2-methoxybiphenyl.
Downstream Applications: Antiviral Drug Discovery
4-Fluoro-2-methoxybiphenyl is not merely an end-product; it is a highly specialized building block. Notably, derivatives of this scaffold have been heavily utilized in the synthesis of benzisothiazoles, which are potent inhibitors of Hepatitis C virus (HCV) replication[4].
Mechanistic Rationale in HCV Inhibition
In the development of anti-HCV agents, the biphenyl moiety acts as a hydrophobic anchor. When 4-Fluoro-2-methoxybiphenyl is derivatized (e.g., via functionalization of the unsubstituted phenyl ring to form urea or benzamide linkages), it binds to the allosteric pockets of the HCV NS5B RNA-dependent RNA polymerase[4].
The structural logic is clear:
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The biphenyl core occupies the deep hydrophobic pocket of the polymerase.
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The ortho-methoxy group dictates the binding conformation, ensuring the molecule fits the steric constraints of the viral enzyme.
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The para-fluoro group prevents rapid hepatic clearance, maintaining therapeutic concentrations of the drug in the liver (the primary site of HCV infection).
Logical flow of 4-Fluoro-2-methoxybiphenyl derivatization in HCV replication inhibition.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized 4-Fluoro-2-methoxybiphenyl before utilizing it in sensitive biological assays, it must undergo rigorous analytical validation.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Expected Result: A distinct peak in the UV chromatogram (254 nm) corresponding to the conjugated biphenyl system, with an ESI+ mass spectrum showing the
ion at m/z 203.2.
-
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Nuclear Magnetic Resonance (
NMR, 400 MHz, ):-
Expected Result: A sharp singlet integrating to 3H at ~3.80 ppm, confirming the presence of the methoxy group. A complex multiplet between 7.00-7.60 ppm integrating to 8H, representing the aromatic protons. The distinct coupling constants (
and ) will be visible on the protons adjacent to the fluorine atom.
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Conclusion
4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3) represents a masterclass in rational chemical design. By understanding the causality behind its structural features—steric tuning via the methoxy group and metabolic shielding via the fluorine atom—researchers can effectively deploy this molecule in complex synthesis workflows. Whether utilized in academic methodology development or the industrial scale-up of anti-HCV therapeutics, mastering the handling and derivatization of this compound is essential for modern drug discovery professionals.
References
-
Howei Pharm. "CAS 1214387-67-3 C13H11FO 4-Fluoro-2-methoxybiphenyl 95%". Howei Pharm Database. Available at:[Link]
- World Intellectual Property Organization. "WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection". Google Patents.
Sources
- 1. 1214387-67-3|4-Fluoro-2-methoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS 1214387-67-3 | 4-Fluoro-2-methoxybiphenyl,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 4. WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection - Google Patents [patents.google.com]
